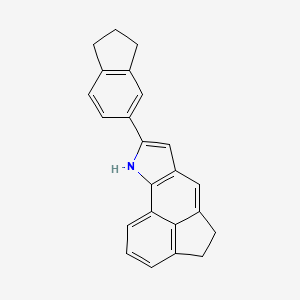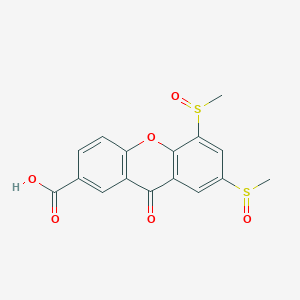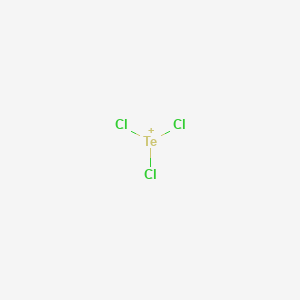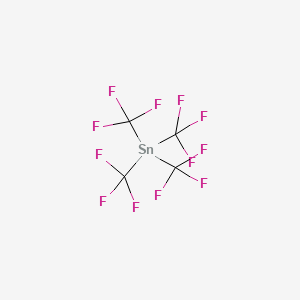![molecular formula C7H5ClN4O B14669997 Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)- CAS No. 50834-59-8](/img/structure/B14669997.png)
Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a pyridine ring and a triazine ring, with a chloromethyl group attached to the triazine ring. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable nitrile derivative, followed by chloromethylation using chloromethyl methyl ether or similar reagents. The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization and chloromethylation steps .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as amines, thiols, or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and may require heating or cooling to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)- depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxo derivatives .
Applications De Recherche Scientifique
Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)- has a wide range of applications in scientific research, including:
Biology: It is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound has shown promise in the development of new drugs for the treatment of cancer, infectious diseases, and neurological disorders.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor modulators, the compound can bind to receptor sites and either activate or inhibit receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its anticancer and antibacterial activities.
Pyrrolo[2,3-b]pyridine: A related compound with potent activity against fibroblast growth factor receptors, used in cancer therapy.
Uniqueness
Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)- is unique due to its specific ring structure and the presence of the chloromethyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials .
Propriétés
Numéro CAS |
50834-59-8 |
|---|---|
Formule moléculaire |
C7H5ClN4O |
Poids moléculaire |
196.59 g/mol |
Nom IUPAC |
3-(chloromethyl)pyrido[3,2-d]triazin-4-one |
InChI |
InChI=1S/C7H5ClN4O/c8-4-12-7(13)6-5(10-11-12)2-1-3-9-6/h1-3H,4H2 |
Clé InChI |
YXPOYOIWCVTHFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=O)N(N=N2)CCl)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


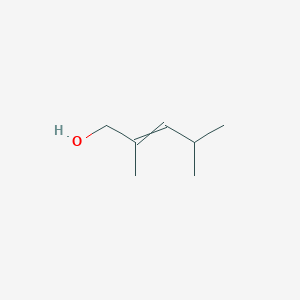

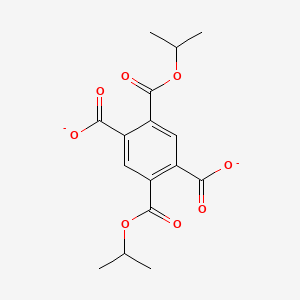

![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)

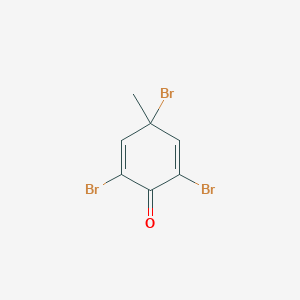
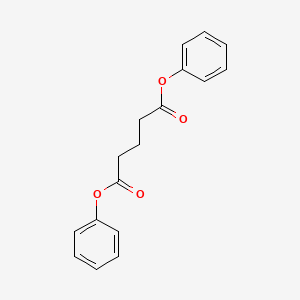
![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)
